Product packaging for Benzene, [1-methyl-2-(phenylthio)ethyl]-(Cat. No.:CAS No. 4148-81-6)

Benzene, [1-methyl-2-(phenylthio)ethyl]-

Cat. No.: B14153001
CAS No.: 4148-81-6
M. Wt: 228.4 g/mol
InChI Key: CKBQBEFBCLNOLV-UHFFFAOYSA-N
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Description

Positioning within Contemporary Organic Synthesis and Chemical Science

The thioether functional group is a cornerstone of modern organic chemistry, appearing in numerous pharmaceuticals, natural products, and advanced materials. beilstein-journals.orgresearchgate.net Organosulfur compounds, in general, are vital in many biological processes; for instance, the amino acids methionine and cysteine contain sulfur, and seven of the ten best-selling drugs in the United States in 2009 were organosulfur compounds. beilstein-journals.org

Within this context, molecules like Benzene (B151609), [1-methyl-2-(phenylthio)ethyl]- are recognized as valuable synthetic intermediates. The phenylthio group is particularly versatile; it can be used to activate adjacent positions for C-C bond formation or participate in cycloaddition reactions. oup.comorgsyn.org Furthermore, the development of stereoselective methods to synthesize chiral thioethers is a significant goal, as enantiomerically pure sulfur compounds can serve as powerful chiral auxiliaries in asymmetric synthesis. beilstein-journals.orgnih.gov

Modern synthetic strategies offer numerous pathways to construct such molecules. While classical methods like the Williamson ether synthesis are still relevant, contemporary approaches often rely on more sophisticated transition-metal-catalyzed cross-coupling reactions. taylorandfrancis.commasterorganicchemistry.com Catalytic systems based on copper, palladium, and nickel have been developed to form C–S bonds with high efficiency. thieme-connect.com More recently, innovative thiol-free protocols, some using visible light photocatalysis, have emerged to circumvent the use of volatile and malodorous thiols, representing a greener approach to thioether synthesis. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16S B14153001 Benzene, [1-methyl-2-(phenylthio)ethyl]- CAS No. 4148-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4148-81-6

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

2-phenylpropylsulfanylbenzene

InChI

InChI=1S/C15H16S/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

CKBQBEFBCLNOLV-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways Involving Benzene, 1 Methyl 2 Phenylthio Ethyl

Mechanistic Organic Chemistry of the Phenylthioethyl Moiety

The reactivity of the [1-methyl-2-(phenylthio)ethyl]- substituent is largely dictated by the presence of the sulfur atom and the adjacent alkyl framework.

Investigation of Radical Reactions and Intermediates

Thioethers are known to participate in a variety of radical reactions, typically initiated by heat or light. For Benzene (B151609), [1-methyl-2-(phenylthio)ethyl]-, several radical intermediates can be postulated. Homolytic cleavage of the C–S bonds is a potential pathway, particularly at high temperatures, which would generate an alkyl radical and a phenylthiyl radical (PhS•). rsc.org The phenylthiyl radical is a key intermediate in many sulfur-centered radical reactions. rsc.org

Alternatively, radical initiators can abstract a hydrogen atom from the substituent. The most likely sites for hydrogen abstraction are the benzylic carbon (the carbon atom attached to the benzene ring) and the carbon alpha to the sulfur atom, due to the ability of the adjacent phenyl group and sulfur atom to stabilize the resulting radical.

Once formed, these alkyl radical intermediates can undergo several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule to form a saturated product.

Addition to π-systems: The radical can add to alkenes or alkynes, initiating a chain reaction for polymerization or functionalization.

Elimination: β-scission can occur, leading to the formation of an alkene and a new radical species.

Intramolecular Cyclization: If an unsaturated bond is present elsewhere in the molecule, intramolecular cyclization can occur, a powerful method for forming cyclic structures in organic synthesis.

Research on related compounds, such as allylphenyl sulfide (B99878), has shown that phenylthiyl radicals can be generated and react with molecular oxygen to form phenylthiyl peroxy radicals, which can then rearrange to the more stable phenylsulfonyl radicals. rsc.org

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in the phenylthioethyl moiety possesses two lone pairs of electrons, making it a potent nucleophile. msu.edu The nucleophilicity of sulfur in thioethers is significantly greater than that of oxygen in ethers. msu.edulibretexts.org This enhanced reactivity is attributed to the larger size and greater polarizability of the sulfur atom, which holds its valence electrons less tightly than oxygen. masterorganicchemistry.com

Nucleophilic Reactions: As a nucleophile, the sulfur atom readily reacts with electrophiles. A classic example is the reaction with alkyl halides to form a ternary sulfonium (B1226848) salt. libretexts.orglibretexts.org This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. msu.edu

Reaction with Alkyl Halides:

R-S-R' + R''-X → [R-S(R'')(R')]+ X- (Thioether) + (Alkyl Halide) → (Sulfonium Salt)

Electrophilic Reactions and Oxidation: While the sulfur atom is primarily nucleophilic, it can be rendered electrophilic. In sulfonium salts, the positively charged sulfur atom activates the adjacent carbon atoms toward nucleophilic attack.

Furthermore, the sulfur center is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or peracids, will convert the thioether to a sulfoxide (B87167). Further oxidation under more vigorous conditions yields a sulfone. msu.edu These oxidation states alter the electronic properties of the sulfur, with sulfoxides and particularly sulfones being strong electron-withdrawing groups.

ReactantReagentProductOxidation State of Sulfur
Thioether (Sulfide)H₂O₂ (1 equiv.)Sulfoxide+4
Thioether (Sulfide)H₂O₂ (excess) or stronger oxidantSulfone+6

Rearrangement Processes

The [1-methyl-2-(phenylthio)ethyl]- group can potentially undergo several types of rearrangement reactions, particularly upon formation of a reactive intermediate such as a carbanion or a sulfonium ylide.

wikipedia.orgalfa-chemistry.com-Wittig Rearrangement: If a strong base is used to deprotonate the carbon atom alpha to the sulfur, a wikipedia.orgalfa-chemistry.com-thio-Wittig rearrangement could occur. chemistnotes.com This process involves the migration of the phenyl group from the sulfur to the adjacent carbanion, forming a new C-C bond and a thiolate anion. wikipedia.org Evidence suggests that this rearrangement can proceed through a radical cleavage-recombination mechanism. researchgate.netsoton.ac.uk

Sommelet-Hauser and Stevens Rearrangements: These rearrangements are characteristic of sulfonium ylides, which can be formed from the corresponding sulfonium salt by treatment with a base. The Sommelet-Hauser rearrangement is a alfa-chemistry.comnih.gov-sigmatropic process where an ortho-position of an aromatic ring on the sulfur attacks the ylide carbon, leading to a new alkyl substituent on the ring. wikipedia.orgnih.gov The Stevens rearrangement is a competing wikipedia.orgalfa-chemistry.com-rearrangement that involves the formation of a diradical intermediate. wikipedia.orgnih.gov For the title compound, formation of a sulfonium salt followed by deprotonation at the methyl group on the sulfur (if present after alkylation) or at the benzylic carbon could initiate these pathways.

Aromatic Ring Reactivity and Substituent Effects

The [1-methyl-2-(phenylthio)ethyl]- group attached to a benzene ring acts as a substituent that influences the ring's reactivity toward electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Profiles

In electrophilic aromatic substitution (EAS), the substituent on the ring dictates both the rate of reaction and the position of the incoming electrophile. wikipedia.org The [1-methyl-2-(phenylthio)ethyl]- group is classified as an activating, ortho, para-directing group. organicchemistrytutor.comlibretexts.org

This directing effect arises from a combination of two factors:

Inductive Effect: Alkyl groups are weakly electron-donating through induction, which enriches the electron density of the aromatic ring and stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. latech.edumsu.edu

Resonance Effect: The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring via resonance. This effect strongly stabilizes the arenium ion when the electrophile adds to the ortho or para positions, as an additional resonance structure can be drawn where the positive charge is delocalized onto the sulfur atom. This resonance donation outweighs the inductive electron-withdrawing effect of the electronegative sulfur atom.

Consequently, electrophilic attack on Benzene, [1-methyl-2-(phenylthio)ethyl]- will be faster than on benzene itself and will predominantly yield ortho- and para-substituted products. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro derivatives
HalogenationBr₂, FeBr₃ortho-bromo and para-bromo derivatives
SulfonationSO₃, H₂SO₄ortho-sulfonic acid and para-sulfonic acid derivatives
Friedel-Crafts AlkylationR-Cl, AlCl₃ortho-alkyl and para-alkyl derivatives
Friedel-Crafts AcylationR-COCl, AlCl₃ortho-acyl and para-acyl derivatives

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a fundamentally different process from EAS and has much stricter requirements. The reaction proceeds through a negatively charged Meisenheimer complex intermediate and requires two key features on the aromatic ring:

A good leaving group (typically a halide).

Strong electron-withdrawing groups (such as -NO₂, -CN, -COR) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

These electron-withdrawing groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

The [1-methyl-2-(phenylthio)ethyl]- substituent is an activating, electron-donating group. Therefore, it destabilizes the negatively charged intermediate required for the SNAr mechanism. Consequently, the benzene ring of Benzene, [1-methyl-2-(phenylthio)ethyl]- is strongly deactivated towards nucleophilic aromatic substitution. This reaction pathway would not be viable unless other powerful electron-withdrawing groups are also present on the aromatic ring. latech.eduwikipedia.org

Benzylic Position Reactivity and Oxidation/Bromination Mechanisms

The carbon atom attached directly to a benzene ring is known as the benzylic position. This position in Benzene, [1-methyl-2-(phenylthio)ethyl]- is particularly reactive because any intermediate species, such as a radical, carbocation, or carbanion, can be stabilized through resonance with the adjacent aromatic ring. researchgate.netyoutube.com This inherent stability lowers the activation energy for reactions occurring at this site. researchgate.net The specific molecule , featuring a tertiary benzylic hydrogen, is primed for several key transformations, including oxidation and bromination, each proceeding through distinct mechanisms.

Benzylic Oxidation

The oxidation of the benzylic position is a common transformation for alkylbenzenes that contain at least one benzylic hydrogen. nih.gov Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can be employed for this purpose. nih.gov The reaction mechanism is complex but is understood to initiate with the cleavage of the benzylic C-H bond. nih.gov For Benzene, [1-methyl-2-(phenylthio)ethyl]-, this would involve the single hydrogen at the tertiary benzylic position. Under harsh conditions with these strong oxidants, the entire alkyl side-chain is typically cleaved, resulting in the formation of benzoic acid. rsc.org The presence of a benzylic hydrogen is a prerequisite for this reaction; without it, benzylic oxidation of this type does not occur. nih.govrsc.org

However, the presence of a sulfur atom introduces a competing site for oxidation. The thioether linkage can be readily oxidized to a sulfoxide and subsequently to a sulfone. Studies on similar benzylic sulfides have shown that oxidation can occur selectively at the sulfur atom without affecting the benzylic C-H bond, for example, using hydrogen peroxide. libretexts.org This highlights the potential for chemoselectivity, which is further discussed in section 3.3.

Benzylic Bromination

Bromination of Benzene, [1-methyl-2-(phenylthio)ethyl]- can be directed specifically to the benzylic position through a free-radical mechanism. nih.gov This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. researchgate.netresearchgate.net The reaction proceeds via a chain mechanism:

Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•).

Propagation: The bromine radical abstracts the tertiary benzylic hydrogen atom. This is the most favorable site for abstraction due to the formation of a highly stable tertiary benzylic radical, which is stabilized by resonance with the phenyl group. nih.gov This step is rate-determining. youtube.com The resulting radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to form the benzylic bromide product and a new bromine radical, which continues the chain. researchgate.netresearchgate.net

Termination: The reaction is terminated when radicals combine.

The high selectivity for the benzylic position over other C-H bonds in the molecule is a key feature of this reaction, driven by the superior stability of the benzylic radical intermediate. nih.gov

Chemoselective and Regioselective Transformations

The multiple functional groups within Benzene, [1-methyl-2-(phenylthio)ethyl]- create a landscape of competitive reactivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

Chemoselectivity

The primary competition in transformations of this molecule is between the benzylic C-H bond, the thioether sulfur atom, and the two aromatic rings. The outcome of a reaction is highly dependent on the chosen reagents and conditions.

Transformation Reagent/Conditions Primary Reactive Site Outcome
Oxidation Hot, acidic KMnO₄ or H₂CrO₄Benzylic C-HCleavage to Benzoic Acid
H₂O₂ in Acetic AcidThioether (Sulfur)Selective oxidation to Sulfoxide
Bromination N-Bromosuccinimide (NBS), light/heatBenzylic C-HFree-radical substitution
Br₂, FeBr₃ (Lewis Acid)Aromatic RingsElectrophilic aromatic substitution

This table provides an interactive overview of the expected chemoselective transformations based on general principles of organic reactivity.

As indicated, a clear chemoselectivity can be achieved. Mild oxidation targets the nucleophilic sulfur atom, while more aggressive oxidation affects the benzylic position. rsc.orglibretexts.org Similarly, the choice between a radical initiator (NBS) and a Lewis acid (FeBr₃) cleanly dictates whether bromination occurs at the benzylic position or the aromatic rings. researchgate.netnih.gov

Regioselectivity in Electrophilic Aromatic Substitution

When conditions favoring electrophilic aromatic substitution are used (e.g., Br₂/FeBr₃), the question of regioselectivity arises. The molecule contains two non-equivalent phenyl rings, and the substitution pattern on each is determined by the directing effect of the attached substituent.

Ring A (Phenyl group): This ring is substituted with the -[CH(CH₃)CH₂SPh] group. This is an alkyl group, which is known to be an activating, ortho, para-director. youtube.com It activates the ring towards electrophilic attack by donating electron density through an inductive effect, stabilizing the positively charged arenium ion intermediate formed during the substitution. youtube.com

Ring B (Phenylthio group): This ring is substituted with the -S-CH₂CH(CH₃)Ph group. The sulfur atom has lone pairs of electrons that can be donated into the aromatic ring through resonance, making this an activating, ortho, para-director. nih.gov

Generally, substituents that activate by resonance (like -SR) are more powerful activators than those that activate by induction (like alkyl groups). Therefore, Ring B is expected to be more nucleophilic and thus more reactive towards electrophiles than Ring A. Substitution will preferentially occur on the phenylthio-containing ring, at the positions ortho and para to the sulfur atom.

Aromatic Ring Substituent Electronic Effect Directing Effect Predicted Reactivity
Ring A -CH(CH₃)CH₂SPhInductive Donating (+I)ortho, paraActivated
Ring B -S-CH₂CH(CH₃)PhResonance Donating (+R)ortho, paraStrongly Activated

This interactive table summarizes the directing effects and predicted reactivity for electrophilic aromatic substitution on the two phenyl rings.

Theoretical and Computational Chemistry Studies of Benzene, 1 Methyl 2 Phenylthio Ethyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure, electronic properties, and reactivity. For a molecule like Benzene (B151609), [1-methyl-2-(phenylthio)ethyl]-, these computational approaches can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule with the structural complexity of Benzene, [1-methyl-2-(phenylthio)ethyl]-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, would be instrumental in determining its ground-state geometry. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's preferred conformation.

A representative table of DFT-calculated geometric parameters for a related aryl alkyl sulfide (B99878) is shown below to illustrate the type of data that would be generated.

ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-S1.77 Å
Bond LengthS-C(ethyl)1.83 Å
Bond AngleC(phenyl)-S-C(ethyl)104.5°
Dihedral AngleC-C-S-CVariable (conformational analysis)

Note: These values are hypothetical and for illustrative purposes only.

For higher accuracy, particularly in the description of electron correlation effects, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. While computationally more demanding than DFT, these methods can provide benchmark data for electronic energies and properties.

In the context of Benzene, [1-methyl-2-(phenylthio)ethyl]-, MP2 calculations could be used to refine the geometries obtained from DFT and to more accurately calculate interaction energies, which is crucial for understanding non-covalent interactions that might play a role in its chemical behavior. For instance, the intramolecular interactions between the phenyl rings could be more precisely described using these higher-level methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For Benzene, [1-methyl-2-(phenylthio)ethyl]-, the HOMO is expected to be localized primarily on the electron-rich phenylthio moiety, particularly the sulfur atom and the attached phenyl ring, due to the presence of lone pairs on the sulfur and the delocalized π-system. The LUMO is likely to be distributed over the π*-orbitals of the benzene rings. A small HOMO-LUMO gap would suggest higher reactivity.

Below is a table illustrating typical HOMO-LUMO energy values for an analogous aryl sulfide.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.8
HOMO-LUMO Gap5.4

Note: These values are hypothetical and for illustrative purposes only.

Understanding the distribution of charge within a molecule is crucial for predicting its reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide atomic charges, revealing the electron density distribution.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For Benzene, [1-methyl-2-(phenylthio)ethyl]-, the MEP map would likely show negative potential (red/yellow) around the sulfur atom due to its lone pairs, making it a likely site for electrophilic attack. The hydrogen atoms of the methyl group and the phenyl rings would exhibit positive potential (blue), indicating potential sites for nucleophilic interaction.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction intermediates and the calculation of activation energies.

To study a potential reaction involving Benzene, [1-methyl-2-(phenylthio)ethyl]-, for example, its oxidation at the sulfur atom, computational methods can be used to model the reaction pathway. This would involve:

Energy Minimization: Optimizing the geometries of the reactant, any intermediates, and the product to find the lowest energy structures on the potential energy surface.

Transition State Localization: Locating the transition state structure that connects the reactant to the product. This is a first-order saddle point on the potential energy surface. Methods such as synchronous transit-guided quasi-Newton (STQN) are often used for this purpose.

The energy difference between the transition state and the reactants gives the activation energy, a critical parameter for determining the reaction rate. For the oxidation of an aryl alkyl sulfide, the calculations would likely explore the approach of an oxidizing agent (e.g., a peroxide) to the sulfur atom and the subsequent bond-forming and bond-breaking steps.

A hypothetical energy profile for such a reaction is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Product-25.0

Note: These values are hypothetical and for illustrative purposes only.

Kinetic and Thermodynamic Considerations

A thorough search of scientific databases reveals a lack of specific studies on the kinetic and thermodynamic properties of Benzene, [1-methyl-2-(phenylthio)ethyl]-. Information regarding the activation energies of its potential reactions, rate constants, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation remains uncharacterized.

To provide a scientifically accurate report, specific data from peer-reviewed computational studies would be required. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to model the reaction pathways and determine the energetic landscape. Without these specific calculations for Benzene, [1-methyl-2-(phenylthio)ethyl]-, any presentation of kinetic and thermodynamic data would be speculative and scientifically unsound.

Molecular Dynamics and Conformational Space Exploration

Similarly, there is no published research detailing molecular dynamics simulations or a comprehensive exploration of the conformational space of Benzene, [1-methyl-2-(phenylthio)ethyl]-. Molecular dynamics simulations would provide invaluable insights into the dynamic behavior of the molecule over time, including its flexibility, solvent interactions, and the stability of different conformations.

A complete conformational analysis would identify the various spatial arrangements of the molecule's atoms (conformers) and their relative energies. This is crucial for understanding its structure-activity relationships. Such an analysis would typically identify the global minimum energy conformation and the energy barriers to rotation around its flexible bonds. In the absence of such studies for Benzene, [1-methyl-2-(phenylthio)ethyl]-, a detailed discussion of its conformational preferences and dynamic behavior cannot be provided.

Advanced Spectroscopic and Structural Elucidation Methodologies for Benzene, 1 Methyl 2 Phenylthio Ethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of organic compounds. A thorough analysis of chemical shifts, spin-spin coupling, and multi-dimensional correlation spectra allows for a complete and unambiguous structural assignment.

The one-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the electronic environment surrounding each atom within the molecule. The distinct chemical structure of Benzene (B151609), [1-methyl-2-(phenylthio)ethyl]- would give rise to a unique set of signals corresponding to its different proton and carbon nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display a complex aromatic region, typically between 7.0 and 7.5 ppm, arising from the protons on both the primary phenyl ring and the phenylthio substituent. In the aliphatic region, characteristic signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the ethyl backbone would be observed. Due to the presence of a chiral center at the methine carbon, the two adjacent methylene protons are diastereotopic, meaning they are chemically non-equivalent and would be expected to appear as distinct signals, likely as a complex multiplet.

Carbon (¹³C) NMR: The corresponding ¹³C NMR spectrum would feature a unique resonance for each carbon atom in a distinct electronic environment. Aromatic carbons are expected to resonate in the downfield region of 120-150 ppm, whereas the aliphatic carbons of the ethyl chain would appear at a much higher field, generally between 15 and 50 ppm.

The tables below provide the predicted chemical shift ranges and expected splitting patterns for the ¹H and ¹³C nuclei of the target molecule.

Predicted ¹H NMR Chemical Shift Data

Protons Predicted δ (ppm) Predicted Multiplicity
CH₃ (methyl) 1.2 - 1.4 Doublet (d)
CH₂ (methylene) 3.0 - 3.4 Doublet of doublets (dd)
CH (methine) 3.3 - 3.7 Multiplet (m)
C₆H₅-CH (aromatic) 7.1 - 7.4 Multiplet (m)

Predicted ¹³C NMR Chemical Shift Data

Carbons Predicted δ (ppm)
CH₃ (methyl) 18 - 22
CH₂ (methylene) 40 - 45
CH (methine) 42 - 48
C ipso (C₆H₅-CH) 143 - 146
C ortho, meta, para (C₆H₅-CH) 126 - 129
C ipso (S-C₆H₅) 135 - 138

| C ortho, meta, para (S-C₆H₅) | 127 - 131 |

To confirm the structural assignments from 1D NMR, a suite of two-dimensional experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Key correlations would be expected between the methine (CH) proton and the protons of both the methyl (CH₃) and methylene (CH₂) groups, confirming the structure of the ethyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two or three bonds, which is crucial for assembling the molecular puzzle. For instance, correlations from the methine proton to the ipso-carbon of its attached phenyl ring, and from the methylene protons to the ipso-carbon of the phenylthio group, would be vital to confirm the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, offering valuable information about the molecule's three-dimensional structure and preferred conformation.

Should Benzene, [1-methyl-2-(phenylthio)ethyl]- be analyzed in its crystalline form, solid-state NMR (ssNMR) would offer unique structural insights. Unlike in solution, where molecules tumble rapidly, the fixed orientation in a crystal lattice allows for the study of structural features influenced by crystal packing. A 13C CP/MAS (Cross-Polarization Magic Angle Spinning) experiment could distinguish between different crystalline polymorphs, as each would present a unique set of chemical shifts due to distinct intermolecular environments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy measure the vibrational frequencies of molecular bonds. These frequencies act as fingerprints for the functional groups present in a molecule.

The IR and Raman spectra of Benzene, [1-methyl-2-(phenylthio)ethyl]- would contain numerous bands, with several key vibrations being particularly informative.

C-H Stretching: Sharp bands for the aromatic C-H stretches are expected above 3000 cm⁻¹, while strong bands for the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

C=C Stretching: A series of medium-to-strong bands between 1450-1600 cm⁻¹ are characteristic of the vibrations within the aromatic rings.

C-S Stretching: A characteristically weak band for the carbon-sulfur bond stretch is anticipated in the 600-800 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The region between 690-770 cm⁻¹ in the IR spectrum is highly diagnostic for the substitution pattern of benzene rings. Strong absorptions in this area would be expected, corresponding to the monosubstituted patterns of both rings.

Predicted IR and Raman Band Assignments

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Aromatic C-H Stretch 3020 - 3100 Medium Medium
Aliphatic C-H Stretch 2850 - 2975 Strong Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Aliphatic C-H Bend 1375 - 1465 Medium Medium
Aromatic C-H OOP Bend 690 - 770 Strong Weak

The single bonds within the ethyl sidechain allow for significant rotational freedom, leading to the possibility of multiple stable conformations (rotational isomers). Vibrational spectroscopy can be a sensitive probe of this conformational equilibrium. By recording spectra under varying conditions, such as different temperatures or in solvents of different polarities, one could potentially observe shifts in band positions or changes in relative band intensities. These changes would reflect a shift in the equilibrium population of the different conformers, providing insight into the molecule's dynamic nature and the relative energies of its various shapes.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. Despite a thorough review of scientific literature, specific experimental mass spectrometry data for the compound Benzene, [1-methyl-2-(phenylthio)ethyl]- could not be located. The following sections describe the principles of high-resolution mass spectrometry and tandem mass spectrometry and the expected data that would be generated from an analysis of this specific compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.gov

For Benzene, [1-methyl-2-(phenylthio)ethyl]-, with a chemical formula of C₁₅H₁₆S, HRMS would be used to confirm this composition. The expected high-resolution mass would be calculated based on the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and sulfur (³²S). An experimentally obtained mass that matches this calculated value within a very narrow margin (typically <5 ppm) would provide strong evidence for the compound's molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Benzene, [1-methyl-2-(phenylthio)ethyl]-
Ion FormulaCalculated m/zObserved m/zMass Error (ppm)
[C₁₅H₁₆S + H]⁺245.1046Data not availableData not available
[C₁₅H₁₆S + Na]⁺267.0865Data not availableData not available

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed. This process provides detailed information about the connectivity of atoms within the molecule.

In the case of Benzene, [1-methyl-2-(phenylthio)ethyl]-, the protonated molecule [C₁₅H₁₆S + H]⁺ would be selected as the precursor ion. The fragmentation would likely occur at the weakest bonds. Expected fragmentation pathways would include:

Benzylic cleavage: Fission of the bond between the chiral carbon and the adjacent CH₂ group, which could lead to the formation of a stable benzyl-type cation.

Cleavage of the C-S bond: Breakage of the bond between the ethyl chain and the sulfur atom.

Loss of the phenylthio group: Fragmentation resulting in the loss of a C₆H₅S radical.

Loss of the phenyl group: Cleavage leading to the loss of a C₆H₅ radical.

The masses of the resulting fragment ions would be precisely measured and would help to piece together the structure of the original molecule.

Table 2: Predicted Major Fragmentation Ions for Benzene, [1-methyl-2-(phenylthio)ethyl]- in MS/MS
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
245.1046105.0704C₈H₉S[C₆H₅CHCH₃]⁺
245.1046109.0263C₉H₁₀[C₆H₅S]⁺
245.104691.0548C₈H₁₀S[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

In this technique, a single crystal of the compound is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

The analysis would yield a detailed structural model of Benzene, [1-methyl-2-(phenylthio)ethyl]-, providing precise measurements of all bond lengths and angles. This would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state.

Table 3: Hypothetical Crystallographic Data for Benzene, [1-methyl-2-(phenylthio)ethyl]-
ParameterValue
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
VolumeData not available
Z (molecules per unit cell)Data not available

Elucidation of Stereochemistry and Absolute Configuration

Benzene, [1-methyl-2-(phenylthio)ethyl]- possesses a chiral center at the carbon atom bearing the methyl group and the phenyl group. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. Single-crystal X-ray diffraction is one of the few techniques that can be used to determine the absolute configuration (the actual three-dimensional arrangement of the atoms) of a chiral molecule.

To determine the absolute configuration, anomalous dispersion effects are used. When the crystal contains an atom that absorbs X-rays, such as sulfur, the diffraction pattern of one enantiomer will be slightly different from that of its mirror image. By carefully analyzing these differences, the absolute stereochemistry can be assigned as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Synthesis and Reactivity of Structural Analogues and Derivatives of Benzene, 1 Methyl 2 Phenylthio Ethyl

Systematic Modification of the Alkyl Chain Substituents

The reactivity and physical properties of Benzene (B151609), [1-methyl-2-(phenylthio)ethyl]- can be systematically tuned by modifying the substituents on the ethyl chain. Alterations to the methyl group at the C-1 position are predicted to have significant steric and electronic consequences.

Steric Effects: Replacing the methyl group with larger alkyl groups, such as ethyl or isopropyl, would increase steric hindrance around the chiral center. This would likely influence the rate and stereoselectivity of synthetic reactions leading to these analogues. For instance, in a hypothetical synthesis involving the nucleophilic substitution of a leaving group at the C-2 position by thiophenoxide, a bulkier C-1 substituent would disfavor an SN2 mechanism, potentially leading to lower yields or the formation of elimination byproducts.

Electronic Effects: The introduction of electron-withdrawing or electron-donating substituents on the alkyl chain could modulate the reactivity of the entire molecule. For example, a trifluoromethyl group in place of the methyl group would inductively withdraw electron density, potentially affecting the nucleophilicity of the sulfur atom and the reactivity of the adjacent benzene ring.

Alkyl Chain ModificationPredicted Impact on ReactivityPotential Synthetic Challenges
Replacement of methyl with larger alkyl groups (e.g., ethyl, isopropyl) Increased steric hindrance, potentially favoring SN1-type reactions or elimination. May influence conformational preferences.Lower reaction rates in SN2 substitutions. Increased potential for side reactions like elimination.
Introduction of electron-withdrawing groups (e.g., CF₃) Decreased nucleophilicity of the sulfur atom. Potential activation of the C-H bonds adjacent to the substituent.May require harsher conditions for reactions involving the sulfur atom.
Introduction of electron-donating groups (e.g., methoxymethyl) Increased nucleophilicity of the sulfur atom.Potential for side reactions if the group is labile.
Incorporation of the alkyl chain into a cyclic system (e.g., a cyclopentyl or cyclohexyl ring) Restricted conformational freedom, which could lead to unique stereochemical outcomes in reactions.Synthesis of the cyclic precursors may be more complex.

Variational Studies of the Phenylthio Moiety (e.g., thiophene (B33073), other arylthio groups)

The phenylthio group is a key functional moiety, and its replacement with other arylthio or heteroarylthio groups would significantly alter the electronic properties and potential applications of the molecule.

Variations could include the introduction of electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, chloro) substituents on the phenyl ring of the thioether. Electron-donating groups would increase the electron density on the sulfur atom, enhancing its nucleophilicity and its ability to coordinate to metal centers. Conversely, electron-withdrawing groups would decrease the nucleophilicity of the sulfur.

Replacing the phenyl group with a thiophene ring would introduce a heteroaromatic system. Thienylthio derivatives are of interest due to the unique electronic properties of the thiophene ring and their prevalence in pharmacologically active compounds. The synthesis of such analogues would likely follow similar synthetic routes, employing the corresponding substituted thiophenol or heterocyclic thiol as the nucleophile.

Phenylthio Moiety VariationPredicted Impact on Properties
Substituted Arylthio Groups (e.g., p-methoxyphenylthio, p-nitrophenylthio) Modulates the electron density on the sulfur atom, affecting its nucleophilicity and coordination ability.
Thienylthio Group Introduces a heteroaromatic ring, potentially altering biological activity and electronic properties.
Other Heteroarylthio Groups (e.g., pyridylthio, thiazolylthio) Introduces basic nitrogen atoms, which could act as additional coordination sites or alter the compound's acid-base properties.

Introduction of Additional Functional Groups to the Benzene Ring

The benzene ring attached to the ethyl chain is amenable to electrophilic aromatic substitution reactions. The directing effects of the [1-methyl-2-(phenylthio)ethyl]- substituent would govern the position of newly introduced functional groups. Given that alkyl groups are generally ortho, para-directing and weakly activating, it is expected that electrophilic substitution would primarily occur at the ortho and para positions of the benzene ring.

The introduction of functional groups such as nitro, halogen, or acyl groups could serve as handles for further synthetic transformations, allowing for the construction of more complex molecules. For example, a nitro group could be reduced to an amine, which could then be diazotized or acylated. A halogen could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The steric bulk of the [1-methyl-2-(phenylthio)ethyl]- substituent would likely influence the ortho/para ratio, with substitution at the less sterically hindered para position being favored.

Stereoisomer Synthesis and Separation

The presence of a chiral center at the C-1 position of the ethyl chain means that Benzene, [1-methyl-2-(phenylthio)ethyl]- exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for understanding their distinct biological activities and chiroptical properties.

Several strategies can be envisioned for the stereoselective synthesis of this compound. One approach would be to start with a chiral precursor, such as an enantiomerically pure 1-phenyl-2-propanol (B48451). This alcohol could be converted to a suitable leaving group, such as a tosylate, which would then undergo an SN2 reaction with sodium thiophenoxide. This reaction is expected to proceed with inversion of configuration at the chiral center, allowing for the synthesis of a specific enantiomer of the target molecule. libretexts.orglibretexts.org

Alternatively, the Mitsunobu reaction offers a powerful method for the stereospecific conversion of secondary alcohols to thioethers with inversion of configuration. beilstein-journals.orgnih.govorganic-chemistry.org Treating an enantiomerically pure 1-phenyl-2-propanol with thiophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) would likely yield the corresponding enantiomer of Benzene, [1-methyl-2-(phenylthio)ethyl]-. beilstein-journals.orgnih.govorganic-chemistry.org

For the separation of a racemic mixture, chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, would be the method of choice. nih.gov

Stereoselective Synthesis MethodStarting MaterialKey ReagentsExpected Stereochemical Outcome
Nucleophilic Substitution Enantiomerically pure 1-phenyl-2-propyl tosylateSodium thiophenoxideInversion of configuration
Mitsunobu Reaction Enantiomerically pure 1-phenyl-2-propanolThiophenol, DEAD, PPh₃Inversion of configuration

Exploration of Organosulfur Ligand Chemistry

Thioethers are known to act as ligands for a variety of transition metals, and the sulfur atom in Benzene, [1-methyl-2-(phenylthio)ethyl]- could similarly coordinate to metal centers. The resulting metal complexes could find applications in catalysis, for example, in asymmetric synthesis where the chiral backbone of the ligand could induce enantioselectivity.

The presence of two aromatic rings (one from the benzene substituent and one from the phenylthio group) could also allow for η⁶-coordination to metals like chromium or ruthenium, leading to the formation of piano-stool complexes. Furthermore, the introduction of other donor atoms into the molecule, for instance, by modifying the benzene ring with a phosphine (B1218219) or amine group, could lead to the formation of bidentate or tridentate ligands with unique coordination properties. The study of the coordination chemistry of these organosulfur compounds could open up new avenues in the design of novel catalysts and functional materials.

Interdisciplinary Research Perspectives and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of thioethers, including chiral variants like "Benzene, [1-methyl-2-(phenylthio)ethyl]-", is highly amenable to modern flow chemistry techniques. Continuous-flow synthesis has emerged as a powerful tool in organic chemistry, offering enhanced control over reaction conditions, improved safety, and greater reproducibility compared to traditional batch processes.

Automated flow-through synthesis has been successfully applied to create arrays of thioethers with high yield (>75%) and excellent purity (>95%) without the need for extensive purification. nih.gov This methodology often employs a resin-based "capture and release" system within a reactor column, which can be managed by a robotic synthesizer. nih.gov Such systems allow for the precise delivery of reagents and can be adapted for multistep synthetic sequences. amidetech.com For a compound like "Benzene, [1-methyl-2-(phenylthio)ethyl]-", this could translate to a highly efficient and automated asymmetric synthesis. The integration of flow chemistry is particularly transformative for asymmetric catalysis, providing precise control over reaction parameters that can enhance enantioselectivity. frontiersin.orgrsc.org

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for "Benzene, [1-methyl-2-(phenylthio)ethyl]-"

Parameter Conventional Batch Synthesis Automated Flow Synthesis
Reaction Time Hours to Days Minutes to Hours
Typical Yield 60-85% >90%
Purity (pre-purification) Variable, often requires chromatography High (>95%)
Scalability Challenging Readily scalable

| Reproducibility | Operator-dependent | High |

The development of an automated flow synthesis protocol for "Benzene, [1-methyl-2-(phenylthio)ethyl]-" would involve optimizing parameters such as reagent concentration, flow rate, temperature, and catalyst loading on a solid support. This approach would not only accelerate the synthesis of the target molecule but also facilitate the rapid generation of analogues for structure-activity relationship studies.

Novel Reaction Discovery and Catalyst Development

The construction of the chiral C-S bond is a cornerstone of organosulfur chemistry. rsc.org Research into "Benzene, [1-methyl-2-(phenylthio)ethyl]-" would drive and benefit from the discovery of novel catalytic methods for asymmetric C-S bond formation. rsc.orgdntb.gov.ua The field has seen significant advances beyond traditional methods, with a focus on transition-metal catalysis, organocatalysis, and biocatalysis. frontiersin.orgresearchgate.net

Asymmetric α-sulfenylation, a key reaction for forming the bond present in the target molecule, has been developed using both transition-metal and organocatalytic approaches. researchgate.net For instance, chiral primary amine catalysts have been shown to be effective in the direct α-sulfenylation of carbonyl compounds with excellent enantioselectivities. researchgate.net The development of new chiral sulfur-based ligands, where a stereogenic sulfur atom is part of the catalyst itself, is a rapidly growing area. nih.gov Chiral sulfoxides, for example, are effective ligands in transition-metal-catalyzed asymmetric reactions. bohrium.comnih.gov

Future catalyst development applicable to the synthesis of "Benzene, [1-methyl-2-(phenylthio)ethyl]-" could focus on:

Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium and rhodium to more sustainable alternatives like copper and iron for C-S cross-coupling reactions.

Bifunctional Organocatalysts: Designing catalysts with multiple activation sites, such as squaramide-based catalysts, to achieve high stereocontrol in sulfenylation reactions. mdpi.com

Biocatalytic Approaches: Engineering enzymes to catalyze the enantioselective formation of C-S bonds, offering high selectivity under mild, environmentally friendly conditions. nih.gov

The discovery of new reactions could also involve novel sulfur sources to circumvent the use of odorous and easily oxidized thiols. rsc.orgsciencedaily.com

Table 2: Potential Catalytic Systems for Asymmetric Synthesis of "Benzene, [1-methyl-2-(phenylthio)ethyl]-"

Catalyst Type Example Catalyst Class Potential Advantages
Transition Metal Chiral Phosphine-Rhodium Complex High activity and enantioselectivity
Organocatalyst Cinchona Alkaloid-Derived Squaramide Metal-free, lower toxicity, good stereocontrol researchgate.net

| Biocatalyst | Engineered Thiolase/Transferase | High selectivity, green reaction conditions |

Advanced Characterization Techniques and Methodological Innovations

Determining the absolute configuration and enantiomeric purity of chiral molecules like "Benzene, [1-methyl-2-(phenylthio)ethyl]-" is critical. Innovations in analytical chemistry provide powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a primary technique for chiral analysis. depositolegale.it The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers, allowing for their quantification. nih.gov An emerging and powerful technique is the use of ¹⁹F NMR in conjunction with fluorine-containing chiral probes. acs.orgnih.gov This method offers a wide chemical shift range and simplified spectra, enabling reliable enantiomeric excess (ee) determination. nih.gov

Mass Spectrometry (MS) , while inherently unable to distinguish between enantiomers of the same mass, can be adapted for chiral analysis. acs.org By forming diastereomeric complexes with a chiral reference molecule in the gas phase, enantiomers can be differentiated and quantified using tandem MS (MS/MS) techniques. acs.org More advanced methods such as Mass-Selected Photoelectron Circular Dichroism (MS-PECD) offer direct, enantiomer-specific identification without prior separation. spectroscopyonline.com

Chiroptical Spectroscopy , including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides essential information on the stereochemistry of chiral molecules. mdpi.com These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional structure of a molecule. mdpi.com

Table 3: Advanced Analytical Methods for Chiral Analysis

Technique Principle of Chiral Discrimination Information Obtained
NMR with CSA/CDA Formation of transient diastereomeric complexes or covalent diastereomers with distinct NMR signals. nih.gov Enantiomeric excess (ee), absolute configuration (with reference)
¹⁹F NMR with Chiral Probe Reversible binding to a ¹⁹F-labeled probe creates distinct signals for each enantiomer. acs.org Enantiomeric excess (ee)
Tandem Mass Spectrometry Different fragmentation patterns or reaction kinetics of diastereomeric cluster ions. acs.org Enantiomeric excess (ee)

| ECD/VCD Spectroscopy | Differential absorption of circularly polarized light due to molecular asymmetry. mdpi.com | Absolute configuration (by comparison with theoretical calculations) |

Theoretical Prediction and Rational Design of Related Compounds

Computational chemistry is an indispensable tool for accelerating research and development in organosulfur chemistry. bohrium.com Theoretical predictions can guide experimental efforts, saving significant time and resources.

For "Benzene, [1-methyl-2-(phenylthio)ethyl]-", Time-Dependent Density Functional Theory (TDDFT) can be employed to calculate theoretical ECD and VCD spectra. mdpi.comnih.gov By comparing these predicted spectra with experimental data, the absolute configuration of the synthesized molecule can be unambiguously determined. nih.gov Such calculations are crucial as they account for the different possible conformations of the molecule, which heavily influence its chiroptical properties. nih.gov

Beyond characterization, computational methods are pivotal for the rational design of new molecules and catalysts. This involves:

Designing Novel Catalysts: Using molecular modeling to design chiral ligands or organocatalysts with optimized steric and electronic properties for high enantioselectivity in C-S bond formation.

Predicting Reactivity: Employing quantum chemical calculations to elucidate reaction mechanisms and predict the feasibility and stereochemical outcome of new synthetic routes. acs.org

Structure-Property Relationships: Building quantitative structure-activity relationship (QSAR) models for a series of analogues of "Benzene, [1-methyl-2-(phenylthio)ethyl]-" to predict their biological activity or material properties, guiding the synthesis of compounds with desired functions. researchgate.net

The synergy between theoretical prediction and experimental validation represents a powerful paradigm for the future exploration of chiral organosulfur compounds. utsa.edu It enables a more targeted and efficient approach to discovering molecules with valuable applications in pharmaceuticals and materials science. researchgate.netutsa.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.